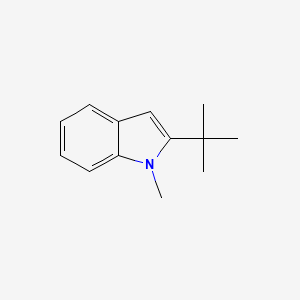

2-(tert-Butyl)-1-methyl-1H-indole

Beschreibung

2-(tert-Butyl)-1-methyl-1H-indole is a substituted indole derivative characterized by a tert-butyl group at position 2 and a methyl group at position 1 of the indole ring. Indoles are heterocyclic aromatic compounds widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

CAS-Nummer |

46275-90-5 |

|---|---|

Molekularformel |

C13H17N |

Molekulargewicht |

187.28 g/mol |

IUPAC-Name |

2-tert-butyl-1-methylindole |

InChI |

InChI=1S/C13H17N/c1-13(2,3)12-9-10-7-5-6-8-11(10)14(12)4/h5-9H,1-4H3 |

InChI-Schlüssel |

IXVWCFCTOYIGHR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC2=CC=CC=C2N1C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(tert-Butyl)-1-Methyl-1H-Indol beinhaltet typischerweise die Alkylierung von 1-Methylindol mit tert-Butylhalogeniden unter basischen Bedingungen. Eine gängige Methode umfasst die Verwendung von tert-Butylbromid und einer starken Base wie Natriumhydrid oder Kalium-tert-butoxid. Die Reaktion wird in einem aprotischen Lösungsmittel wie Dimethylformamid oder Tetrahydrofuran bei erhöhten Temperaturen durchgeführt, um den Alkylierungsprozess zu erleichtern.

Industrielle Produktionsmethoden: In einem industriellen Umfeld kann die Produktion von 2-(tert-Butyl)-1-Methyl-1H-Indol unter Verwendung von kontinuierlichen Durchflussreaktoren hochskaliert werden. Diese Reaktoren bieten eine bessere Kontrolle über die Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Die Verwendung von Durchfluss-Mikroreaktorsystemen wurde als Verbesserung der Effizienz und Nachhaltigkeit des Syntheseprozesses berichtet .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-(tert-Butyl)-1-Methyl-1H-Indol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Indol-2-Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um reduzierte Indolderivate zu erhalten.

Substitution: Elektrophile Substitutionsreaktionen, wie Nitrierung und Halogenierung, können am Indolring auftreten, insbesondere an der 3-Position.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoffkatalysator.

Substitution: Nitrierung mit einer Mischung aus Salpetersäure und Schwefelsäure.

Wichtigste gebildete Produkte:

Oxidation: Indol-2-Carbonsäuren.

Reduktion: Reduzierte Indolderivate.

Substitution: Nitroindole, halogenierte Indole.

Wissenschaftliche Forschungsanwendungen

2-(tert-Butyl)-1-Methyl-1H-Indol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexer organischer Moleküle und Pharmazeutika.

Biologie: Die Verbindung wird in der Untersuchung von Enzyminhibitoren und Rezeptormodulatoren verwendet.

Industrie: Die Verbindung wird bei der Herstellung von Farbstoffen, Pigmenten und Agrochemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(tert-Butyl)-1-Methyl-1H-Indol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die tert-Butylgruppe erhöht die Lipophilie der Verbindung, wodurch sie leicht Zellmembranen durchdringen und mit intrazellulären Zielstrukturen interagieren kann. Der Indolring kann an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, was zu seiner Bindungsaffinität und Spezifität beiträgt .

Ähnliche Verbindungen:

1-Methylindol: Fehlt die tert-Butylgruppe, was zu geringerer Lipophilie und Stabilität führt.

2-Methylindol: Ähnliche Struktur, aber mit einer Methylgruppe anstelle von tert-Butyl, was seine Reaktivität und Anwendungen beeinflusst.

2-(tert-Butyl)indol: Ähnlich, aber ohne die Methylgruppe, was zu Unterschieden im chemischen Verhalten und in der biologischen Aktivität führt.

Einzigartigkeit: 2-(tert-Butyl)-1-Methyl-1H-Indol ist aufgrund des Vorhandenseins sowohl der tert-Butyl- als auch der Methylgruppe einzigartig, was seine Stabilität, Lipophilie und Vielseitigkeit in verschiedenen chemischen Reaktionen und Anwendungen erhöht.

Wirkmechanismus

The mechanism of action of 2-(tert-Butyl)-1-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 2-(tert-Butyl)-1-methyl-1H-indole and Analogous Compounds

*Calculated based on molecular formula (C₁₃H₁₇N). †Estimated from molecular formula (C₁₇H₂₁NO₂).

Substituent Position Effects

- However, the methyl group at position 1 (vs. 5) in the former compound may alter electron density distribution across the indole ring, affecting its participation in electrophilic substitutions or metal-catalyzed reactions. In tert-Butyl 3-(prop-1-en-2-yl)-1H-indole-1-carboxylate, the Boc (tert-butoxycarbonyl) group at position 1 stabilizes the nitrogen atom, making the compound less reactive toward nucleophiles compared to unmethylated analogs .

- Solubility and Stability: Bulky tert-butyl groups generally reduce solubility in polar solvents but improve thermal stability. The 5-methyl substituent in 2-tert-Butyl-5-methyl-1H-indole may slightly enhance solubility in nonpolar solvents compared to the 1-methyl isomer due to reduced symmetry .

Biologische Aktivität

2-(tert-Butyl)-1-methyl-1H-indole is a derivative of indole, notable for its unique structural features, including a tert-butyl and a methyl group attached to the indole ring. This compound has garnered attention in various fields, particularly in pharmaceuticals, due to its diverse biological activities. The molecular formula of this compound is C12H15N, and its bicyclic structure contributes to its chemical properties and potential therapeutic applications.

Biological Activities

The biological activity of 2-(tert-Butyl)-1-methyl-1H-indole is influenced by its structural modifications. Research indicates that indole derivatives exhibit a wide range of biological effects, including:

- Antimicrobial Activity : Indole derivatives have shown efficacy against various bacterial strains.

- Anticancer Properties : Some studies suggest that compounds similar to 2-(tert-Butyl)-1-methyl-1H-indole can inhibit tumor growth in specific cancer models.

- Neuroprotective Effects : Certain analogs demonstrate neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

The interaction studies involving 2-(tert-Butyl)-1-methyl-1H-indole focus on its binding affinity and mechanism with various biological targets. Understanding these interactions is crucial for determining the compound's efficacy and safety profile in therapeutic applications.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals significant differences in biological activity:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-Methylindole | Lacks tert-butyl group | Antimicrobial, anticancer |

| Tert-butylindoline | Contains an indoline structure | Antioxidant, anti-inflammatory |

| Tert-butyl 5-iodoindoline | Iodine substituent present | Enhanced reactivity, potential radiolabeling |

| 2-Methylindole | Similar methyl substitution | Neuroprotective effects |

The presence of the tert-butyl group in 2-(tert-Butyl)-1-methyl-1H-indole enhances its solubility and stability compared to its analogs, which may contribute to its unique biological activities.

Case Studies and Research Findings

Recent studies have explored the pharmacokinetics and toxicological profiles of related indole compounds. For instance, a study evaluating the pharmacokinetic properties of synthetic cannabinoids highlighted the importance of understanding absorption, distribution, metabolism, and excretion (ADME) characteristics for similar compounds .

Additionally, research on indole derivatives has demonstrated significant tumor growth inhibition in xenograft models, suggesting potential applications in oncology . These findings underscore the relevance of indole-based compounds in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.